molecular formula C9H18N2 B1286171 1-(Cyclopropylmethyl)piperidin-4-amine CAS No. 380424-59-9

1-(Cyclopropylmethyl)piperidin-4-amine

Cat. No.: B1286171
CAS No.: 380424-59-9
M. Wt: 154.25 g/mol
InChI Key: SIKNYOSYSBEMJG-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)piperidin-4-amine is a useful research compound. Its molecular formula is C9H18N2 and its molecular weight is 154.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Zn(II)-Catalyzed Synthesis of Piperidines

  • Synthesis Methodology : The use of benzyl-protected propargyl amines and 1,1-cyclopropane diesters in the presence of catalytic Zn(NTf(2))(2) facilitates the synthesis of highly functionalized piperidines with excellent yields. This process proceeds through tandem cyclopropane ring-opening/Conia-ene cyclization (Lebold, Leduc, & Kerr, 2009).

Anti-inflammatory 1-aroyl-4-(m-aminomethylphenyl)piperidine Derivatives

  • Pharmaceutical Applications : A series of 1-aroyl-4-(m-aminomethylphenyl)piperidine derivatives, described as low molecular weight inhibitors of tryptase, have shown potential in treating asthma or allergic rhinitis. These derivatives are considered promising due to their potency combined with favorable pharmacokinetic properties (Expert Opinion on Therapeutic Patents, 2002).

Polymerization Processes

  • Materials Science : The Michael addition polymerizations of trifunctional amines like 4-aminomethyl piperidine (AMPD) with diacrylamide, N,N′-methylene diacrylamide (MDA), result in novel linear poly(amido amine)s. These polymers contain secondary and tertiary amines in their backbones, as revealed by comprehensive spectroscopic analysis (Wang, Liu, Hu, Hong, & Pan, 2005).

Photoinduced Electron Transfer Promoted Cyclisations

  • Organic Reaction Mechanisms : Studies have shown that amines like 1-[N-alkyl-N-(trimethylsilyl)methyl]amines undergo efficient cyclizations upon photoinduced electron transfer (PET) reactions, producing pyrrolidines and piperidines. The involvement of delocalized α-silylmethyl amine radical cations as intermediates in these cyclizations offers insight into their mechanisms (Pandey, Reddy, & Kumaraswamy, 1994).

Chiral Piperidines from Acyclic Amines

  • Asymmetric Synthesis : Research has developed methods for the asymmetric synthesis of chiral piperidines, which are prevalent in medicinal compounds. This includes a catalytic, regio- and enantio- selective δ C-H cyanation of acyclic amines, facilitated by a chiral Cu catalyst. This method is significant for its broad scope and potential for stereoselective δ C-H functionalizations (Zhang, Zhang, & Nagib, 2019).

Safety and Hazards

The compound is classified as dangerous with hazard statements H302, H314, H335 . This indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

1-(Cyclopropylmethyl)piperidin-4-amine is used in proteomics research . Piperidine derivatives are important synthetic medicinal blocks for drug construction , suggesting potential future applications in drug discovery and development.

Properties

IUPAC Name

1-(cyclopropylmethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c10-9-3-5-11(6-4-9)7-8-1-2-8/h8-9H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKNYOSYSBEMJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589417
Record name 1-(Cyclopropylmethyl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380424-59-9
Record name 1-(Cyclopropylmethyl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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